[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
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Overview
Description
This compound, with the chemical formula C26H24BrN3O5 , belongs to the class of aryl hydrazones It features a bromine atom attached to a phenyl ring, along with an acetyl hydrazine moiety The 4-propoxybenzoate group further enhances its structural complexity
Preparation Methods
Synthetic Routes::
Hydrazinolysis of 4-bromo-2-methoxybenzoic acid: The reaction involves the condensation of 4-bromo-2-methoxybenzoic acid with hydrazine hydrate, followed by acetylation using acetic anhydride.
Hydrazone Formation: The key step is the reaction between the acetyl hydrazine derivative and 4-propoxybenzoyl chloride, leading to the formation of the target compound.
Industrial Production:: While no large-scale industrial production methods are reported, laboratories synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenyl ring can undergo oxidation reactions, potentially leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The bromine atom is susceptible to nucleophilic substitution reactions.
- Hydrazine hydrate
- Acetic anhydride
- 4-propoxybenzoyl chloride
Major Products:: The major products depend on the specific reaction conditions and the substituents present. Hydrolysis of the ester group could yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry::
- Building Block : Researchers use this compound as a building block for designing novel organic molecules.
- Ligand Design : Its unique structure makes it a potential ligand for coordination chemistry.
- Antibacterial Properties : Investigations suggest antibacterial activity, making it relevant for drug development.
- Anticancer Potential : Researchers explore its effects on cancer cell lines.
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.
- Materials Science : Its structural features could contribute to materials with specific properties.
Mechanism of Action
The exact mechanism remains an active area of research. its interactions with cellular targets likely involve binding to specific receptors or enzymes, modulating biological processes.
Comparison with Similar Compounds
While no direct analogs exist, we can compare it to related aryl hydrazones, such as methyl 4-bromo-2-methoxybenzoate and 4-bromo-2-ethylaniline . These comparisons highlight its unique features.
Biological Activity
The compound 4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate (CAS Number: 764657-20-7) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate can be represented as follows:
- Molecular Formula : C24H20BrN3O
- Molecular Weight : 510.348 g/mol
- Chemical Class : Hydrazone derivative
This compound features a bromine atom, methoxy and propoxy substituents, and a hydrazone linkage, which may contribute to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of hydrazone derivatives, including this compound. Hydrazones are known for their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins, which regulate cell death.
- It may also inhibit angiogenesis, the formation of new blood vessels that tumors need for growth.
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Case Study :
- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) have shown that this compound significantly reduces cell viability at micromolar concentrations. The IC50 values were determined to be in the range of 10–20 µM, indicating potent anticancer activity.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated against various pathogens.
- Mechanism of Action :
- The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways, leading to bacterial cell death.
- Research Findings :
- Studies have demonstrated effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and some fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.
Data Table: Summary of Biological Activities
Properties
CAS No. |
769149-43-1 |
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Molecular Formula |
C27H26BrN3O6 |
Molecular Weight |
568.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C27H26BrN3O6/c1-3-14-36-23-11-6-19(7-12-23)27(34)37-24-13-8-21(28)15-20(24)16-30-31-25(32)17-29-26(33)18-4-9-22(35-2)10-5-18/h4-13,15-16H,3,14,17H2,1-2H3,(H,29,33)(H,31,32)/b30-16+ |
InChI Key |
LETLVTWLUODKAZ-OKCVXOCRSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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